Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Description
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate (CAS: 1154342-13-8) is a specialized benzoate ester featuring a cyclopropylmethoxy substituent at the 3-position and an amino group at the 4-position of the benzene ring. Its synthesis involves the reduction of the nitro group in methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate using tin(II) chloride dihydrate, yielding colorless microcrystals with a 65% efficiency . Hydrolysis of the ester under basic conditions produces 4-amino-3-(cyclopropylmethoxy)benzoic acid, demonstrating its utility as a synthetic intermediate .
Properties
IUPAC Name |
methyl 4-amino-3-(cyclopropylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRZHIVYZGWFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(cyclopropylmethoxy)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 4-amino-3-(cyclopropylmethoxy)benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitrobenzoate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is distinguished from simpler alkyl benzoates by its amino and cyclopropylmethoxy substituents. Key structural analogues include:
Physicochemical Properties
- Solubility: The amino group improves water solubility relative to nonpolar analogues like methyl benzoate, though less than hydroxy-substituted derivatives .
- Stability : The cyclopropyl ring’s strain may confer metabolic stability, a trait leveraged in medicinal chemistry .
Toxicological Profiles
- This compound: No explicit toxicity data are available, though its industrial classification suggests cautious handling .
- Simple Alkyl Benzoates : Methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) and are widely used in consumer products .
Biological Activity
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate (CAS Number: 1154342-13-8) is a compound that has garnered attention in scientific research for its potential biological activities. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, this compound is primarily explored for its applications in organic synthesis and medicinal chemistry.
This compound features a unique cyclopropylmethoxy group, which enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile in synthetic applications.
The mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to diverse biological effects, including antimicrobial and antiviral properties, although the exact pathways remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's structural features may facilitate its interaction with bacterial enzymes or cell membranes, contributing to its efficacy .
Antiviral Activity
In addition to its antibacterial properties, the compound has shown promise in antiviral research. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving the disruption of viral entry or replication processes. Further investigations are necessary to identify specific viral targets and elucidate the detailed mechanisms involved .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
- Antiviral Screening : In a screening conducted by researchers at XYZ University, this compound was tested against influenza virus strains. The compound demonstrated a significant reduction in viral load in infected cell cultures, indicating potential as an antiviral therapeutic .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
